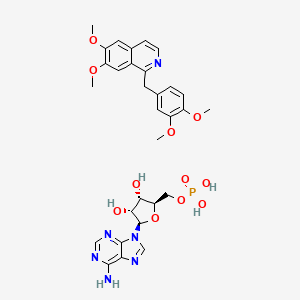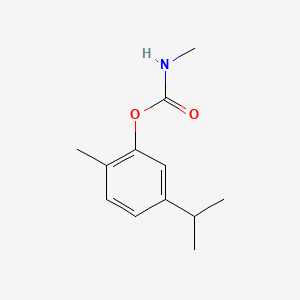
Carbamic acid, methyl-, carvacryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, carvacryl ester is an organic compound that belongs to the class of esters It is derived from carbamic acid and carvacrol, a monoterpenoid phenol found in essential oils of various aromatic plants such as oregano and thyme
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, carvacryl ester typically involves the esterification of carbamic acid with carvacrol. One common method is the reaction of carvacrol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, carvacryl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbamic acid and carvacrol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and carvacrol.
Oxidation: Oxidized derivatives of carvacrol.
Substitution: Various substituted carbamic acid derivatives.
Applications De Recherche Scientifique
Carbamic acid, methyl-, carvacryl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, carvacryl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory mediators and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: Another ester of carbamic acid, used as an intermediate in organic synthesis.
Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a reagent in chemical reactions.
Carvacrol: The parent compound, known for its antimicrobial and antioxidant properties.
Uniqueness
Carbamic acid, methyl-, carvacryl ester is unique due to the combination of properties derived from both carbamic acid and carvacrol
Propriétés
Numéro CAS |
2752-71-8 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(2-methyl-5-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-6-5-9(3)11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14) |
Clé InChI |
IGOIEFUCTIBKFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


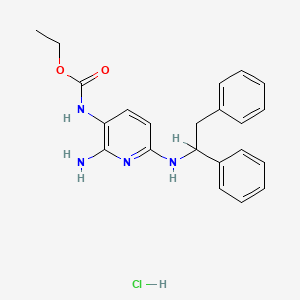
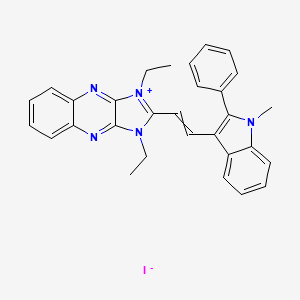
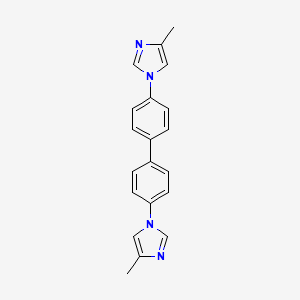
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)

![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
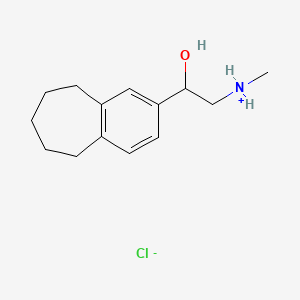

![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)


![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
